molecular formula C16H15NO3 B268719 Methyl 3-[methyl(phenyl)carbamoyl]benzoate

Methyl 3-[methyl(phenyl)carbamoyl]benzoate

Cat. No. B268719
M. Wt: 269.29 g/mol
InChI Key: ICKZROBAUGNEAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[methyl(phenyl)carbamoyl]benzoate, also known as Methyl N-phenylcarbamate, is an organic compound that belongs to the family of carbamates. It is widely used in scientific research for its unique properties and potential applications.

Mechanism of Action

Methyl 3-[methyl(phenyl)carbamoyl]benzoate N-phenylcarbamate inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, Methyl 3-[methyl(phenyl)carbamoyl]benzoate N-phenylcarbamate increases the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission. This mechanism of action has potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders.
Biochemical and Physiological Effects:
Methyl 3-[methyl(phenyl)carbamoyl]benzoate N-phenylcarbamate has been shown to have significant biochemical and physiological effects. In animal studies, it has been demonstrated to improve cognitive function and memory retention. Moreover, Methyl 3-[methyl(phenyl)carbamoyl]benzoate N-phenylcarbamate has been shown to have analgesic and anti-inflammatory effects, making it a potential therapeutic agent for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

Methyl 3-[methyl(phenyl)carbamoyl]benzoate N-phenylcarbamate has several advantages as a reagent in lab experiments. It is relatively easy to synthesize, and it has a high yield. Moreover, it is stable under normal laboratory conditions and can be stored for a long time without degradation. However, Methyl 3-[methyl(phenyl)carbamoyl]benzoate N-phenylcarbamate can be toxic and should be handled with care. It is also important to note that the use of Methyl 3-[methyl(phenyl)carbamoyl]benzoate N-phenylcarbamate in lab experiments requires appropriate safety measures and protocols.

Future Directions

There are several future directions for the use of Methyl 3-[methyl(phenyl)carbamoyl]benzoate N-phenylcarbamate in scientific research. One potential application is in the development of new drugs for the treatment of Alzheimer's disease and other neurological disorders. Moreover, Methyl 3-[methyl(phenyl)carbamoyl]benzoate N-phenylcarbamate could be used as a building block for the synthesis of new biologically active molecules with potential therapeutic applications. Additionally, further studies could be conducted to investigate the potential analgesic and anti-inflammatory effects of Methyl 3-[methyl(phenyl)carbamoyl]benzoate N-phenylcarbamate in vivo.
Conclusion:
Methyl 3-[methyl(phenyl)carbamoyl]benzoate 3-[methyl(phenyl)carbamoyl]benzoate, or Methyl 3-[methyl(phenyl)carbamoyl]benzoate N-phenylcarbamate, is a versatile compound with potential applications in scientific research. It can be synthesized using a simple and efficient method and has been used as a reagent for the synthesis of various organic compounds. Moreover, Methyl 3-[methyl(phenyl)carbamoyl]benzoate N-phenylcarbamate has potential therapeutic applications in the treatment of neurological disorders and pain and inflammation. As further research is conducted, it is likely that new applications for Methyl 3-[methyl(phenyl)carbamoyl]benzoate N-phenylcarbamate will be discovered, making it an important compound in the field of organic chemistry and pharmacology.

Synthesis Methods

Methyl 3-[methyl(phenyl)carbamoyl]benzoate N-phenylcarbamate can be synthesized by reacting methyl 3-aminobenzoate with phenyl isocyanate in the presence of a catalyst such as triethylamine. The reaction takes place at room temperature and yields Methyl 3-[methyl(phenyl)carbamoyl]benzoate N-phenylcarbamate as a white solid with a high yield.

Scientific Research Applications

Methyl 3-[methyl(phenyl)carbamoyl]benzoate N-phenylcarbamate has been extensively used in scientific research as a reagent for the synthesis of various organic compounds. It has also been used as a starting material for the synthesis of other carbamate derivatives. Moreover, Methyl 3-[methyl(phenyl)carbamoyl]benzoate N-phenylcarbamate has been used as a building block in the synthesis of biologically active molecules such as anticancer agents, antiviral agents, and antimicrobial agents.

properties

IUPAC Name

methyl 3-[methyl(phenyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-17(14-9-4-3-5-10-14)15(18)12-7-6-8-13(11-12)16(19)20-2/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKZROBAUGNEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[methyl(phenyl)carbamoyl]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.